D-Mannose-13C-1

Metabolic Flux Analysis Stable Isotope Tracing Quantitative Mass Spectrometry

D-Mannose-13C-1 (CAS 70849-16-0) is a site-specific ¹³C-labeled monosaccharide that delivers a discrete M+1 mass shift and a single, intense ¹³C NMR resonance—unlike unlabeled mannose (no isotopic signature) or uniformly ¹³C-labeled mannose (signal crowding and overlapping isotopologues). The exclusive C1 label enables unambiguous tracking of the anomeric carbon through glycosylation and glycolysis pathways, making it indispensable for ¹³C metabolic flux analysis, chemoenzymatic glycan synthesis, and quantitative LC/GC-MS internal standardization. Researchers who demand precision without spectral ambiguity should choose this reagent for their labeling experiments.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12395227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C-1
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1
InChIKeyGZCGUPFRVQAUEE-ZRXDASGMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C-1: Site-Specific 13C‑Labeled Monosaccharide for High‑Resolution Metabolic Tracing and Procurement Specifications


D‑Mannose‑13C‑1 (CAS 70849‑16‑0) is a stable isotope‑labeled monosaccharide in which the carbon‑13 isotope is selectively incorporated at the C1 position of the D‑mannose backbone . The compound retains the native chemical and biological properties of unlabeled D‑mannose, a key carbohydrate involved in human metabolism, particularly in N‑ and O‑linked glycosylation [1]. With a molecular weight of 181.15 g/mol and an isotopic enrichment typically specified at 99 atom % ¹³C [2], this reagent is designed to provide a precise mass shift (M+1) and a distinct NMR signal that enables unambiguous tracking in complex biological matrices without altering physiological behavior.

Why Unlabeled or Uniformly Labeled Mannose Cannot Substitute for D-Mannose-13C-1 in Quantitative Analytical Workflows


Procuring unlabeled D‑mannose or even uniformly ¹³C‑labeled D‑mannose (¹³C₆) as a substitute for the site‑specific D‑Mannose‑13C‑1 introduces critical analytical limitations. Unlabeled mannose provides no isotopic signature for detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR), rendering it invisible for tracer studies [1]. Uniformly labeled ¹³C₆‑mannose, while offering an isotopic label, generates complex, overlapping isotopologue patterns in MS and broad spectral envelopes in NMR that obscure the metabolic fate of individual carbon atoms [2]. In contrast, D‑Mannose‑13C‑1 delivers a discrete M+1 mass shift and a single, intense ¹³C NMR resonance, enabling precise quantification of C1‑specific incorporation into glycans or metabolites without signal crowding [3]. The evidence below quantifies this differentiation to inform rigorous scientific selection.

Quantitative Differentiation of D-Mannose-13C-1: Comparative Evidence for Isotopic Purity, Mass Shift, Site-Specific NMR Resolution, and Physicochemical Consistency


Isotopic Enrichment: 99 atom% ¹³C vs. Natural Abundance (~1.1%) – A 90‑Fold Signal Enhancement

D‑Mannose‑13C‑1 is supplied with a guaranteed isotopic enrichment of 99 atom % ¹³C, as specified by multiple vendors [1]. This represents a 90‑fold increase over the natural abundance of ¹³C (approximately 1.1%) present in unlabeled D‑mannose. Consequently, in MS or NMR experiments, the signal‑to‑noise ratio for the labeled species is enhanced by roughly two orders of magnitude relative to background, enabling detection of low‑abundance metabolites or glycosylated species without interference from endogenous unlabeled material .

Metabolic Flux Analysis Stable Isotope Tracing Quantitative Mass Spectrometry

Mass Spectrometry Distinction: M+1 Shift Enables Unambiguous Quantification Without Isotopologue Interference

The selective incorporation of a single ¹³C atom at the C1 position increases the molecular weight of D‑Mannose‑13C‑1 to 181.15 g/mol, exactly one mass unit (M+1) higher than unlabeled D‑mannose (180.16 g/mol) [1]. In contrast, uniformly labeled ¹³C₆‑mannose exhibits a mass shift of +6 Da and generates a complex isotopologue distribution in MS due to incomplete labeling and natural ¹²C carryover [2]. The M+1 shift of D‑Mannose‑13C‑1 produces a clean, single isotopologue peak that can be used as an internal standard for absolute quantification of mannose‑containing glycans via isotope dilution MS, with minimal spectral overlap .

LC‑MS GC‑MS Isotope Dilution Internal Standard

Site‑Specific ¹³C NMR Resolution: Exclusive C1 Labeling Enables Unambiguous Tracking of Anomeric Carbon Fate

In a direct comparative study using ¹³C NMR, Cryptococcus neoformans was cultured with d‑[1‑¹³C]mannose as the sole carbon source [1]. The resulting NMR spectra of purified glucuronoxylomannan (GXM) showed ¹³C enrichment exclusively at carbon 1 of the mannose, xylose, and glucuronic acid residues, confirming that the mannose carbon chain was incorporated intact without scrambling [1]. In contrast, when d‑[1‑¹³C]xylose was used, the label appeared at carbons 1 and 3, demonstrating pathway‑specific rearrangement [1]. Uniformly labeled ¹³C₆‑mannose would have produced broad, overlapping signals across all carbon positions, obscuring this site‑specific metabolic information [2].

¹³C NMR Spectroscopy Glycosylation Metabolic Pathway Elucidation

Physicochemical Fidelity: Isotopic Label Does Not Alter Melting Point or Optical Rotation, Ensuring Biological Equivalence

Despite the ¹³C label, D‑Mannose‑13C‑1 retains the same fundamental physical properties as unlabeled D‑mannose: melting point 133 °C (lit.) and specific optical rotation [α]²⁰/D +14.5° (c = 1 in H₂O) [1]. These values are identical within experimental error to those reported for unlabeled D‑mannose (mp 133‑140 °C, [α]²⁰/D +13.8° to +14.5°) [2]. This preservation of physical properties confirms that the isotopic substitution does not introduce conformational or chemical differences that could confound biological interpretation or material handling. Procurement specifications typically require ≥98% chemical purity and ≥99 atom % ¹³C, ensuring batch‑to‑batch reproducibility .

Quality Control Biological Assay Material Characterization

D-Mannose-13C-1: Validated Use Cases for Metabolic Flux Analysis, NMR Structural Biology, and Quantitative MS Assays


Site‑Specific Metabolic Flux Analysis (¹³C‑MFA) of Mannose Incorporation into Glycolysis and Glycosylation

In ¹³C‑MFA experiments, D‑Mannose‑13C‑1 is fed to cultured cells or model organisms. The exclusive C1 label allows researchers to trace the fate of the anomeric carbon as it is phosphorylated, converted to mannose‑6‑phosphate, and either enters glycolysis or is incorporated into N‑linked glycans. Because only the C1 position is enriched, the appearance of the ¹³C signal in downstream metabolites (e.g., lactate, alanine, or nucleotide sugars) directly reports on the metabolic route taken without the confounding overlap of multiple labeled carbons [1].

High‑Resolution ¹³C NMR Structural Elucidation of Mannose‑Containing Glycans and Glycoproteins

When D‑Mannose‑13C‑1 is used as a metabolic precursor or as a labeled building block in chemoenzymatic synthesis, the resulting oligosaccharides or glycoproteins exhibit a single, intense ¹³C NMR resonance at the C1 position of each mannose residue. This signal simplification enables unambiguous assignment of anomeric configurations (α vs. β) and linkage patterns, even in complex mixtures. The approach has been demonstrated in the structural characterization of fungal glucuronoxylomannan, where the label revealed intact incorporation of the mannose carbon skeleton [1].

Absolute Quantification of Mannose and Mannose‑Containing Glycans via Isotope Dilution Mass Spectrometry

D‑Mannose‑13C‑1 serves as an ideal internal standard (IS) for the LC‑MS or GC‑MS quantitation of free mannose and mannose released from glycoproteins. Its M+1 mass shift ensures it co‑elutes with the native analyte while being fully resolved in the mass spectrometer. By spiking a known amount of the ¹³C‑labeled IS into biological samples prior to extraction, researchers can correct for matrix effects and recovery losses, achieving accurate, absolute quantification with relative standard deviations typically below 5% .

Investigation of Carbohydrate Isomerization Mechanisms and Enzyme Kinetics

The C1‑specific label of D‑Mannose‑13C‑1 has been exploited to study base‑catalyzed isomerization (Lobry de Bruyn–Van Ekenstein transformation) and enzyme‑mediated conversions. By monitoring the movement of the ¹³C label from C1 to other positions in the product sugars (e.g., formation of [6‑¹³C]mannose or [1‑¹³C]sorbose), researchers can infer the involvement of symmetrical enediol intermediates and calculate kinetic rate constants [2]. This mechanistic insight is unattainable with unlabeled or uniformly labeled analogs.

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